Potassium hexachloro platinate

Description

Propriétés

IUPAC Name |

dipotassium;platinum(4+);hexachloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.2K.Pt/h6*1H;;;/q;;;;;;2*+1;+4/p-6 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPAIVKJGTXERIM-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[Pt+4] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6K2Pt | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16921-30-5 | |

| Record name | POTASSIUM HEXACHLOROPLATINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99U3Q94QT1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

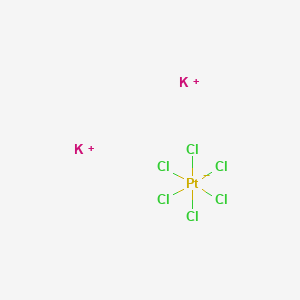

Potassium hexachloroplatinate chemical formula and structure

An In-Depth Technical Guide to Potassium Hexachloroplatinate: Formula, Structure, and Applications

Abstract

Potassium hexachloroplatinate(IV), with the chemical formula K₂PtCl₆, is a pivotal inorganic compound in the field of platinum chemistry.[1][2][3] This guide provides a comprehensive technical overview of its chemical formula, molecular and crystal structure, physicochemical properties, synthesis, and key reactions. It further delves into its significant applications, which range from its role as a precursor in the synthesis of platinum-based catalysts and advanced materials to its historical use in analytical chemistry.[2][3][4][5] This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this foundational platinum salt.

Introduction

Potassium hexachloroplatinate is a bright yellow to orange crystalline solid that serves as a common and stable source of the hexachloroplatinate(IV) anion, [PtCl₆]²⁻.[1][4][5] Historically, its low solubility in water was exploited for the gravimetric analysis of potassium ions.[1] In modern chemistry, its significance has shifted. It is now primarily valued as a critical starting material for creating a wide array of platinum compounds, including therapeutic agents, and for fabricating heterogeneous catalysts essential for numerous industrial processes.[3][4][6] Its stability and well-defined stoichiometry make it an ideal and reliable platinum precursor for applications in catalysis, electrochemistry, nanotechnology, and materials science.[2][7]

Chemical Formula and Nomenclature

The chemical identity of potassium hexachloroplatinate is well-established, defined by its formula and systematic naming conventions.

-

Synonyms : Potassium chloroplatinate(IV), Platinic potassium chloride, Dipotassium hexachloroplatinate.[2][5][12]

The IUPAC name clarifies the oxidation state of the central platinum atom as +4. The name follows the standard convention for coordination compounds: the cation ("Potassium") is named first, followed by the anionic complex. Within the complex, the ligands ("hexachloro") are named before the metal center, which takes an "-ate" suffix ("platinate") to indicate the overall negative charge of the complex ion.[11][13]

Physicochemical Properties

The physical and chemical properties of K₂PtCl₆ are critical for its handling, storage, and application in various experimental setups.

| Property | Value | Source(s) |

| Molar Mass | 485.99 g/mol | [1][2] |

| Appearance | Yellow to orange-yellow crystalline solid/powder | [1][4][5] |

| Density | 3.344 - 3.499 g/cm³ | [1][5] |

| Melting Point | 250 °C (482 °F; 523 K) with decomposition | [1][5][14] |

| Solubility in Water | 0.89 g/100 mL at 25 °C | [1] |

| Solubility Product (Ksp) | 7.48 × 10⁻⁶ | [1] |

| Crystal Structure | Cubic (anti-fluorite type) | [15][16][17] |

Molecular and Crystal Structure

The structure of potassium hexachloroplatinate can be understood at two levels: the geometry of the individual complex anion and the arrangement of these ions in the solid-state crystal lattice.

Molecular Geometry: The Hexachloroplatinate(IV) Anion

The core of the compound is the hexachloroplatinate(IV) dianion, [PtCl₆]²⁻.[1][18] In this complex, a central platinum(IV) ion is coordinated to six chloride ligands. The ligands are arranged in an octahedral geometry, a highly symmetrical and stable configuration for six-coordinate transition metal complexes.[1] All Pt-Cl bond lengths are equivalent, measured at approximately 2.33 Å.[15]

Caption: Octahedral geometry of the [PtCl₆]²⁻ anion.

Crystal Structure

Potassium hexachloroplatinate crystallizes in a cubic system with the Fm-3m space group, adopting an anti-fluorite crystal structure.[15][16] This structure can be visualized as an inverse of the calcium fluoride (CaF₂) structure. The large [PtCl₆]²⁻ anions occupy the positions of the Ca²⁺ cations in a face-centered cubic (FCC) arrangement, while the smaller K⁺ cations occupy all the tetrahedral voids, analogous to the F⁻ ions in the fluorite lattice.[16][17] In this arrangement, each [PtCl₆]²⁻ ion is surrounded by 8 K⁺ ions, and each K⁺ ion is coordinated to 4 [PtCl₆]²⁻ ions.

Caption: Logical workflow of the K₂PtCl₆ crystal structure formation.

Synthesis and Key Reactions

Experimental Protocol: Synthesis

A common and reliable method for synthesizing potassium hexachloroplatinate involves the reaction of hexachloroplatinic acid (H₂PtCl₆) with a potassium salt, typically potassium chloride (KCl).[5][19] The low solubility of K₂PtCl₆ drives the reaction to completion via precipitation.

Objective: To synthesize solid potassium hexachloroplatinate(IV) from an aqueous solution of hexachloroplatinic acid.

Materials:

-

Hexachloroplatinic acid (H₂PtCl₆) solution

-

Potassium chloride (KCl), saturated aqueous solution

-

Deionized water

-

Ethanol

Procedure:

-

Reaction Setup: In a beaker, dissolve a known quantity of hexachloroplatinic acid in a minimal amount of warm deionized water.

-

Precipitation: While stirring, slowly add a saturated solution of potassium chloride. An excess of KCl is used to ensure complete precipitation and minimize product loss due to solubility.[19] The formation of a yellow precipitate (K₂PtCl₆) will be observed almost immediately.

-

Digestion: Gently heat the mixture to approximately 60-80°C and stir for a short period. This process, known as digestion, encourages the growth of larger crystals, which are easier to filter and wash.[19][20]

-

Isolation: Allow the mixture to cool to room temperature and then further cool in an ice bath to maximize precipitation.[20] Collect the solid product by vacuum filtration.

-

Washing: Wash the collected precipitate with small portions of cold deionized water to remove any unreacted KCl, followed by a wash with ethanol to facilitate drying.

-

Drying: Dry the final product in a desiccator or a low-temperature oven to yield pure, crystalline potassium hexachloroplatinate(IV).[20]

Key Reactions

Potassium hexachloroplatinate is a versatile starting material for other platinum complexes, primarily through ligand substitution or reduction reactions.

-

Reduction to Potassium Tetrachloroplatinate(II): One of the most important reactions is its reduction from Pt(IV) to Pt(II). This is commonly achieved using a reducing agent like hydrazine dihydrochloride (N₂H₄·2HCl).[1][21] The reaction produces potassium tetrachloroplatinate(II) (K₂PtCl₄), another crucial precursor in platinum chemistry, particularly for the synthesis of cisplatin.

-

Salt Metathesis: K₂PtCl₆ can undergo salt metathesis reactions with quaternary ammonium salts to produce more lipophilic hexachloroplatinate salts, such as (NBu₄)₂PtCl₆, which are soluble in organic solvents and can be used as catalysts.[1]

Applications in Research and Industry

The utility of K₂PtCl₆ is broad, stemming from its role as a stable platinum source.

-

Catalysis: It is a primary precursor for preparing platinum-based heterogeneous catalysts.[3][4] These catalysts are vital in organic synthesis for reactions like hydrogenation, oxidation, and cross-coupling.[4][6] It is also used to prepare catalysts for fuel cells, which are essential for efficient energy conversion.[2][6]

-

Precursor for Platinum Nanoparticles: K₂PtCl₆ is a widely used starting material for the synthesis of platinum nanoparticles.[2][7][19] By reducing K₂PtCl₆ under controlled conditions, researchers can produce nanoparticles with specific sizes and shapes for applications in catalysis, electronics, and biomedicine.[2][7]

-

Electrochemistry and Materials Science: The compound is employed in the development of electrochemical sensors and advanced materials like conductive polymers.[2][7] It is also used in electroplating to create durable, corrosion-resistant platinum coatings.[4][6]

-

Analytical Chemistry: While largely replaced by modern instrumental techniques, its precipitation was a classic gravimetric method for the quantitative determination of potassium.[1][5]

Safety and Handling

Potassium hexachloroplatinate is a hazardous substance and must be handled with appropriate precautions.

-

Hazards:

-

Recommended Handling:

-

Work in a well-ventilated area or a fume hood to avoid inhaling dust.[24]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[24][25][26]

-

Avoid creating dust during handling.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong acids and oxidizing agents.[5][14]

-

Conclusion

Potassium hexachloroplatinate(IV), K₂PtCl₆, is more than just a simple inorganic salt; it is a cornerstone of modern platinum chemistry. Its well-defined octahedral [PtCl₆]²⁻ anion and stable crystalline structure make it an indispensable precursor for a vast range of applications. From the synthesis of life-saving drugs and industrial catalysts to the fabrication of next-generation nanomaterials and fuel cells, K₂PtCl₆ provides a reliable and versatile entry point into the rich chemistry of platinum. A thorough understanding of its properties, structure, and reactivity is fundamental for any scientist working in these advanced fields.

References

- 1. Potassium hexachloroplatinate - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Potassium hexachloroplatinate | Johnson Matthey [matthey.com]

- 4. nbinno.com [nbinno.com]

- 5. Potassium chloroplatinate | 16921-30-5 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. chemimpex.com [chemimpex.com]

- 8. catalysts.metalor.com [catalysts.metalor.com]

- 9. The IUPAC name of K2[PtCl6] is [infinitylearn.com]

- 10. allen.in [allen.in]

- 11. What is the IUPAC name of K2left PtCl6 right A Potassium class 11 chemistry CBSE [vedantu.com]

- 12. scbt.com [scbt.com]

- 13. youtube.com [youtube.com]

- 14. chembk.com [chembk.com]

- 15. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 16. youtube.com [youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. Hexachloroplatinate - Wikipedia [en.wikipedia.org]

- 19. Potassium hexachloro platinate | 16921-30-5 | Benchchem [benchchem.com]

- 20. JP2820289B2 - Method for producing potassium tetrachloroplatinate - Google Patents [patents.google.com]

- 21. Synthesis [ch.ic.ac.uk]

- 22. Potassium hexachloroplatinate(IV) | Cl6Pt.2K | CID 61856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. nextsds.com [nextsds.com]

- 24. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 25. carlroth.com [carlroth.com]

- 26. fishersci.no [fishersci.no]

Physical and chemical properties of Potassium hexachloroplatinate

An In-depth Technical Guide to the Physical and Chemical Properties of Potassium Hexachloroplatinate (K₂PtCl₆)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium hexachloroplatinate(IV), with the chemical formula K₂PtCl₆, is a cornerstone inorganic compound in the field of platinum chemistry. It serves as a critical precursor for the synthesis of a vast array of platinum-based materials, including catalysts, anti-cancer drugs, and advanced nanomaterials.[1][2] This guide provides a comprehensive overview of the essential physical and chemical properties of K₂PtCl₆, offering field-proven insights into its structure, reactivity, handling, and applications. Understanding these core characteristics is paramount for its effective and safe utilization in both research and industrial settings.

Molecular and Crystal Structure: The Foundation of Reactivity

The properties of potassium hexachloroplatinate are a direct consequence of its well-defined structure. The compound is an ionic salt consisting of two potassium cations (K⁺) and a hexachloroplatinate(IV) dianion ([PtCl₆]²⁻).

The Hexachloroplatinate(IV) Anion

The central feature is the [PtCl₆]²⁻ complex anion, in which a platinum(IV) ion is coordinated to six chloride ligands. These ligands are arranged in a highly symmetric octahedral geometry around the central platinum atom.[3] This stable, low-spin d⁶ configuration is responsible for the compound's characteristic color and much of its chemical stability.

Crystal Lattice

In the solid state, K₂PtCl₆ adopts an anti-fluorite crystal structure.[4] In this arrangement, the positions of the cations and anions are reversed compared to the standard fluorite (CaF₂) structure. The larger [PtCl₆]²⁻ anions form a face-centered cubic (FCC) lattice, while the smaller K⁺ cations occupy all the tetrahedral voids within that lattice.[4] This efficient packing contributes to its relatively high density and its comparative insolubility in cold water.[3][5]

Caption: Simplified 2D representation of the K₂PtCl₆ anti-fluorite structure.

Physicochemical Properties

A summary of the key physical and chemical properties of potassium hexachloroplatinate is presented below. These values are crucial for experimental design, from calculating molar equivalents to selecting appropriate solvents.

| Property | Value | Source(s) |

| Molecular Formula | K₂PtCl₆ | [3] |

| Molar Mass | 485.99 g/mol | [3] |

| Appearance | Orange-yellow crystalline solid or powder | [3][6][7] |

| Density | 3.344 - 3.50 g/cm³ | [3][7][8] |

| Melting Point | 250 °C (482 °F; 523 K) with decomposition | [3][9][10] |

| Solubility in Water | Slightly soluble in cold water, more soluble in hot water. 0.89 g/100 mL at 25 °C. | [3][8][10] |

| Solubility in Organic Solvents | Practically insoluble in alcohol and ether. | [7][8][10] |

| Stability | Air-stable solid. Incompatible with strong oxidizing agents, acids, and interhalogen compounds. | [9][11] |

| Sensitivity | Hygroscopic | [8][12] |

The limited solubility in cold water is a defining characteristic. Historically, this property was exploited for the gravimetric analysis and determination of potassium ions in a sample.[3][8][10] The precipitation of the distinctively colored K₂PtCl₆ from a solution of hexachloroplatinic acid served as a reliable analytical method.[3]

Chemical Reactivity and Transformations

The chemistry of K₂PtCl₆ is dominated by the reactivity of the hexachloroplatinate anion, primarily involving redox and ligand substitution reactions.

Thermal Decomposition

When heated to its decomposition temperature of 250 °C, potassium hexachloroplatinate breaks down.[3][9] This thermal instability is a key consideration in high-temperature applications and for its conversion into other platinum compounds or metallic platinum.

Aqueous Chemistry and Hydrolysis

In aqueous solution, the [PtCl₆]²⁻ anion can undergo hydrolysis, where chloride ligands are successively replaced by water or hydroxide ions. This process is highly dependent on pH, chloride concentration, and light exposure.[13] The hexachloroplatinate species, [PtCl₆]²⁻, is most stable in acidic solutions with at least a moderate excess of chloride ions, which suppresses the equilibrium-driven hydrolysis reactions.[13] As the pH increases or chloride concentration decreases, aquated and hydroxylated species like [PtCl₅(H₂O)]⁻ and [PtCl₅(OH)]²⁻ can form.[13]

Reduction to Platinum(II)

One of the most synthetically useful reactions of K₂PtCl₆ is its reduction from the Pt(IV) to the Pt(II) oxidation state. This is commonly achieved using a reducing agent like hydrazine dihydrochloride (N₂H₄·2HCl) to produce potassium tetrachloroplatinate(II) (K₂PtCl₄), another vital precursor in platinum chemistry, particularly for the synthesis of cisplatin and its analogs.[3][14]

-

Suspension: Suspend 9.72 g (0.02 mol) of K₂PtCl₆ in 100 cm³ of deionized water in a 250 cm³ beaker with mechanical stirring.[14]

-

Reduction: Add 1.0 g (0.01 mol) of hydrazine dihydrochloride in small portions. It is critical to avoid an excess of the reducing agent to prevent over-reduction to platinum metal.[14]

-

Heating: Raise the temperature of the mixture to 50-65 °C for approximately 10 minutes, then increase to 80-90 °C to ensure the reaction goes to completion.[14] The color of the solution will change from yellow to a deep red.

-

Isolation: Cool the mixture in an ice bath to precipitate any unreacted K₂PtCl₆.

-

Filtration: Filter the cold suspension. The filtrate contains the desired K₂PtCl₄ in an aqueous HCl solution, ready for subsequent synthetic steps.[14] The unreacted solid can be washed with ice-cold water.

Caption: Workflow for the reduction of K₂PtCl₆ to K₂PtCl₄.

Ligand Substitution

The chloride ligands in the [PtCl₆]²⁻ complex can be substituted by other ligands. For example, it reacts with aqueous ammonia to yield chloropentammineplatinum chloride, demonstrating the potential for creating diverse platinum complexes.[3]

Key Applications in Science and Industry

The utility of K₂PtCl₆ stems from its role as a stable, reliable source of platinum(IV).

-

Catalysis: It is a precursor for preparing highly active platinum catalysts.[2][11][15] These catalysts are essential in a multitude of organic reactions, including hydrogenations, oxidations, and hydrosilylations, which are fundamental in pharmaceutical and fine chemical synthesis.[1][2]

-

Nanotechnology and Materials Science: K₂PtCl₆ is widely used in the synthesis of platinum nanoparticles (PtNPs).[15] By controlling the reduction of the platinum precursor, researchers can tune the size and shape of the nanoparticles for specific applications in catalysis, electronics, and biomedical sensors.[2][15]

-

Electrochemistry and Electroplating: The compound is used in the development of electrochemical sensors and as a component in electroplating baths to create durable, corrosion-resistant platinum coatings.[1][15][16]

Safety, Handling, and Storage

Potassium hexachloroplatinate is a hazardous substance and must be handled with appropriate precautions.

-

Sensitization: It is a potent respiratory and skin sensitizer.[3][9][17] Dust inhalation may cause allergic reactions or asthma-like symptoms.[3][17] Prolonged skin contact can lead to allergic skin reactions.[17]

-

Corrosivity: The compound causes serious eye damage and may be corrosive to metals.[10][17][19]

-

Engineering Controls: Handle within a fume hood or well-ventilated area to minimize dust inhalation.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (tested to EN 374), and safety goggles or a face shield.[9][19][20] A dust mask or appropriate respirator should be used when handling the powder.[20]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6] Keep away from incompatible materials such as strong acids and oxidizing agents.[9]

Conclusion

Potassium hexachloroplatinate(IV) is a compound of immense scientific and industrial importance. Its well-defined octahedral structure and predictable reactivity make it an indispensable precursor for a wide range of platinum-containing materials. A thorough understanding of its physical properties, such as its characteristic solubility, and its chemical transformations, particularly its redox and substitution chemistry, is essential for any researcher or professional working in drug development, catalysis, or materials science. Adherence to strict safety protocols is mandatory to mitigate the significant health hazards associated with its handling.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Potassium hexachloroplatinate - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Potassium hexachloroplatinate [a.osmarks.net]

- 6. nbinno.com [nbinno.com]

- 7. Potassium Hexachloroplatinate(IV) [drugfuture.com]

- 8. Potassium hexachloroplatinate(IV), Pt 39.6% 0.25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 9. chembk.com [chembk.com]

- 10. Potassium hexachloroplatinate(IV), Pt 39.6% | Fisher Scientific [fishersci.ca]

- 11. Potassium hexachloroplatinate | Johnson Matthey [matthey.com]

- 12. Potassium chloroplatinate | 16921-30-5 [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis [ch.ic.ac.uk]

- 15. chemimpex.com [chemimpex.com]

- 16. POTASSIUM HEXACHLOROPLATINATE(IV) CAS 1307-80-8 - Chemical Supplier Unilong [unilongindustry.com]

- 17. Potassium hexachloroplatinate(IV) | Cl6Pt.2K | CID 61856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. fishersci.no [fishersci.no]

- 19. carlroth.com [carlroth.com]

- 20. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

An In-depth Technical Guide to the Solubility of Potassium Hexachloroplatinate in Water and Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of potassium hexachloroplatinate (K₂PtCl₆), a pivotal compound in chemical synthesis and materials science. Tailored for researchers, scientists, and professionals in drug development, this document delves into the quantitative solubility of K₂PtCl₆ in aqueous solutions and its behavior in common organic solvents. The content herein is underpinned by verified data and established scientific principles to ensure accuracy and reliability.

Introduction: The Significance of Potassium Hexachloroplatinate

Potassium hexachloroplatinate, an orange-yellow crystalline solid, is a cornerstone inorganic compound with the chemical formula K₂PtCl₆.[1] Its utility spans a multitude of applications, from serving as a precursor in the synthesis of platinum-based catalysts to its use in photography and gravimetric analysis for potassium determination.[2] The solubility of this compound is a critical physical property that dictates its application in various experimental and industrial processes. An understanding of its solubility behavior in different media is paramount for optimizing reaction conditions, developing new synthetic routes, and ensuring the purity of end products.

Aqueous Solubility of Potassium Hexachloroplatinate

The solubility of potassium hexachloroplatinate in water is markedly dependent on temperature. It is characterized as being slightly soluble in cold water and demonstrating significantly increased solubility in hot water.[2][3] This temperature-solubility relationship is a key factor in purification techniques such as recrystallization.

Quantitative Solubility Data in Water

The following table summarizes the solubility of potassium hexachloroplatinate in water at various temperatures, expressed in grams of solute per 100 grams of water ( g/100g H₂O).

| Temperature (°C) | Solubility ( g/100g H₂O) |

| 0 | 0.7 |

| 20 | 1.12 |

| 25 | 0.89 |

| 50 | 2.16 |

| 95 | 5.0 |

| 100 | 5.13 |

Data compiled from multiple sources.[1][4][5]

The data clearly illustrates a positive correlation between temperature and solubility. This behavior is typical for many inorganic salts and is a consequence of the endothermic nature of the dissolution process, where heat absorption favors the dissolving of the salt.

Solubility in Organic Solvents

In contrast to its behavior in water, potassium hexachloroplatinate exhibits very limited solubility in most common organic solvents. This low solubility is a critical consideration for reactions where the presence of water is undesirable.

Qualitative and Quantitative Solubility in Organic Solvents

| Solvent | Chemical Formula | Common Name | Solubility |

| Ethanol | C₂H₅OH | Alcohol | Practically Insoluble/Insoluble[2][3] |

| Methanol | CH₃OH | Wood Alcohol | Insoluble |

| Acetone | C₃H₆O | - | Insoluble |

| Dimethylformamide | C₃H₇NO | DMF | Very Slightly Soluble |

Information on organic solvent solubility is primarily qualitative due to a lack of extensive quantitative data in readily available literature.

The general insolubility in non-polar or weakly polar organic solvents can be attributed to the high lattice energy of the ionic K₂PtCl₆ crystal and the inability of these solvents to effectively solvate the K⁺ and [PtCl₆]²⁻ ions.

Experimental Determination of Solubility

The following protocol outlines a robust method for the experimental determination of the solubility of potassium hexachloroplatinate in a given solvent, such as water, at various temperatures. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Experimental Workflow Diagram

Caption: Workflow for determining the solubility of K₂PtCl₆.

Step-by-Step Protocol

-

Preparation of the Saturated Solution:

-

Accurately weigh an excess amount of potassium hexachloroplatinate. The excess is crucial to ensure that the solution becomes saturated.

-

Precisely measure a known volume of the desired solvent (e.g., deionized water) and place it in a sealable, temperature-controlled vessel (e.g., a jacketed reaction flask).

-

Add the weighed potassium hexachloroplatinate to the solvent.

-

-

Equilibration:

-

Seal the vessel to prevent solvent evaporation.

-

Bring the mixture to the desired temperature and maintain it using a thermostat.

-

Agitate the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The time required for equilibration should be determined empirically.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to maintain the temperature.

-

Immediately filter the supernatant through a fine-porosity filter (e.g., a 0.22 µm syringe filter) to remove any suspended microcrystals.

-

-

Quantification of Dissolved Solute:

-

Collect the filtrate in a pre-weighed container.

-

Accurately weigh the container with the filtrate to determine the mass of the solution.

-

Carefully evaporate the solvent from the filtrate under controlled conditions (e.g., in a vacuum oven at a temperature that will not decompose the salt).

-

Once the solvent is completely removed, dry the remaining solid residue to a constant weight.

-

Weigh the container with the dry residue.

-

-

Calculation of Solubility:

-

The mass of the dissolved potassium hexachloroplatinate is the final weight of the container and residue minus the initial weight of the empty container.

-

The mass of the solvent is the mass of the solution (filtrate) minus the mass of the dissolved potassium hexachloroplatinate.

-

Calculate the solubility in grams per 100 g of solvent using the following formula:

Solubility = (mass of dissolved K₂PtCl₆ / mass of solvent) x 100

-

Safety and Handling

Potassium hexachloroplatinate is a hazardous substance and must be handled with appropriate safety precautions.

Hazard Identification and Personal Protective Equipment (PPE)

-

Toxicity: Toxic if swallowed.

-

Corrosivity: May be corrosive to metals.

-

Sensitization: May cause an allergic skin reaction and asthma-like symptoms if inhaled.

-

Eye Damage: Causes serious eye damage.

A comprehensive risk assessment should be conducted before handling this compound. The following PPE is mandatory:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: A NIOSH-approved respirator with a particulate filter is necessary when handling the powder to avoid inhalation.

-

Skin and Body Protection: A lab coat and appropriate protective clothing.

Handling and Storage

-

Handle in a well-ventilated area, preferably in a fume hood, to minimize dust generation and exposure.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids and oxidizing agents.

Conclusion

This technical guide has provided a detailed examination of the solubility of potassium hexachloroplatinate in both aqueous and organic media. The strong temperature dependence of its solubility in water is a key characteristic for its purification and application. In contrast, its general insolubility in organic solvents necessitates careful consideration in non-aqueous reaction systems. The provided experimental protocol offers a reliable methodology for researchers to determine solubility with high accuracy. Adherence to the outlined safety and handling procedures is imperative to ensure the well-being of laboratory personnel.

References

Thermal decomposition of Potassium hexachloroplatinate

An In-depth Technical Guide to the Thermal Decomposition of Potassium Hexachloroplatinate (K₂PtCl₆)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the thermal decomposition of potassium hexachloroplatinate (K₂PtCl₆), a pivotal process in various scientific and industrial applications, including the synthesis of platinum-based catalysts and nanomaterials. This document delves into the fundamental principles, reaction mechanisms, and influential factors governing the decomposition of K₂PtCl₆. Detailed experimental protocols utilizing key analytical techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Mass Spectrometry (MS) are presented. The guide emphasizes the causality behind experimental choices and provides a framework for designing robust and self-validating studies. Through a synthesis of theoretical understanding and practical application, this guide serves as an essential resource for professionals seeking to control and characterize the thermal decomposition of this important platinum salt.

Introduction: The Significance of K₂PtCl₆ Thermal Decomposition

Potassium hexachloroplatinate (K₂PtCl₆) is a stable, yellow crystalline solid that serves as a common precursor in platinum chemistry.[1][2] Its thermal decomposition is a critical step in the preparation of a wide array of platinum-containing materials, from heterogeneous catalysts to precisely engineered platinum nanoparticles for biomedical applications.[2][3] Understanding and controlling this decomposition process is paramount to achieving desired material properties, such as particle size, morphology, and catalytic activity.[4]

The decomposition of K₂PtCl₆ is not a simple, single-step event but rather a sequence of chemical transformations that are highly sensitive to experimental conditions. Factors such as heating rate, atmospheric composition, and the presence of reducing or inert gases can significantly influence the reaction pathway, the nature of intermediate species, and the characteristics of the final platinum product. This guide will provide the foundational knowledge and practical methodologies to navigate the complexities of this process.

The Core Chemical Transformation: Decomposition Pathway

The thermal decomposition of potassium hexachloroplatinate in an inert atmosphere is generally understood to proceed through a multi-step process. While the exact intermediates can be influenced by the experimental conditions, a generally accepted pathway involves the sequential loss of chlorine atoms.

A key transformation in the decomposition of K₂PtCl₆ is the reduction of Pt(IV) to lower oxidation states, ultimately leading to the formation of metallic platinum (Pt(0)). A simplified representation of the overall reaction is:

K₂PtCl₆(s) → 2KCl(s) + Pt(s) + 2Cl₂(g)

However, this equation belies the complexity of the process, which involves intermediate platinum chlorides and potentially the formation of potassium tetrachloroplatinate (K₂PtCl₄). The decomposition typically commences at temperatures around 250 °C.[1]

Key Analytical Techniques for Characterizing Decomposition

A multi-faceted analytical approach is essential for a thorough understanding of the thermal decomposition of K₂PtCl₆. Each technique provides unique insights into the different aspects of the process, from mass loss and thermal events to changes in crystalline structure and the identity of evolved gases.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] It is a fundamental technique for determining the temperature ranges of decomposition and the stoichiometry of the reactions involved.

Experimental Protocol: TGA of K₂PtCl₆

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature.

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground K₂PtCl₆ powder into a clean, tared TGA crucible (e.g., alumina or platinum).

-

Experimental Parameters:

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 50-100 mL/min to ensure an inert environment.

-

Temperature Program: Heat the sample from room temperature to 800 °C at a constant heating rate of 10 °C/min.

-

Data Acquisition: Record the mass loss and temperature continuously.

-

-

Data Analysis:

-

Plot the percentage mass loss versus temperature to obtain the TGA curve.

-

Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

-

Correlate the observed mass loss at each step with the theoretical mass loss for proposed reaction mechanisms.

-

Causality Behind Choices:

-

A controlled heating rate is crucial for obtaining reproducible results and for kinetic analysis.[6]

-

An inert atmosphere prevents oxidative side reactions and allows for the study of the intrinsic thermal decomposition.

-

A small sample size minimizes thermal gradients within the sample, ensuring uniform decomposition.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It identifies endothermic and exothermic transitions, such as phase changes and chemical reactions.[7]

Experimental Protocol: DSC of K₂PtCl₆

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of K₂PtCl₆ into a DSC pan (e.g., aluminum or gold-plated for higher temperatures) and seal it.

-

Experimental Parameters:

-

Atmosphere: Inert atmosphere (N₂ or Ar) at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample at a controlled rate, typically 10 °C/min, over a temperature range that encompasses the decomposition events identified by TGA.

-

Reference: An empty, sealed DSC pan.

-

-

Data Analysis:

Causality Behind Choices:

-

Sealing the pan can be important, especially if studying the process under specific pressures. However, for decomposition with gas evolution, a pinhole lid might be necessary to allow the gas to escape.

-

The choice of pan material is critical to avoid reactions with the sample or its decomposition products.

X-ray Diffraction (XRD)

Principle: XRD is a non-destructive technique used to identify the crystalline phases present in a material. By analyzing the diffraction pattern of X-rays scattered by the crystal lattice, the structure of the material can be determined.

Experimental Protocol: In-situ or Ex-situ XRD of K₂PtCl₆ Decomposition Products

-

Sample Preparation:

-

Ex-situ: Heat K₂PtCl₆ to specific temperatures (determined from TGA/DSC) in a furnace under a controlled atmosphere. Quench the sample to room temperature for analysis.

-

In-situ: Use a high-temperature XRD chamber that allows for heating the sample while collecting diffraction patterns.

-

-

Instrument Parameters:

-

X-ray Source: Typically Cu Kα radiation.

-

Scan Range: A 2θ range appropriate for identifying platinum, potassium chloride, and potential intermediates (e.g., 10-80°).

-

Scan Speed: A slow scan speed is used to obtain high-quality data.

-

-

Data Analysis:

-

Compare the obtained diffraction patterns with standard patterns from crystallographic databases (e.g., ICDD) to identify the crystalline phases present at each temperature.

-

Track the disappearance of K₂PtCl₆ peaks and the appearance of new peaks corresponding to intermediates and final products.[10]

-

Causality Behind Choices:

-

In-situ XRD provides real-time information about the structural transformations as they occur, offering a more dynamic view of the decomposition process.[11]

-

Ex-situ analysis is simpler to perform but relies on the assumption that the high-temperature phases are preserved upon quenching.

Evolved Gas Analysis-Mass Spectrometry (EGA-MS)

Principle: EGA-MS combines a thermal analysis instrument (like a TGA) with a mass spectrometer.[12] As the sample is heated in the TGA, the evolved gases are transferred to the MS for identification based on their mass-to-charge ratio.[13][14]

Experimental Protocol: TGA-MS of K₂PtCl₆

-

Instrument Setup: Couple the outlet of the TGA furnace to the inlet of the mass spectrometer via a heated transfer line.

-

TGA Parameters: Use the same parameters as in the standard TGA protocol.

-

MS Parameters:

-

Ionization Mode: Typically electron ionization (EI).

-

Mass Range: Scan a mass range that includes the expected gaseous products (e.g., m/z for Cl₂ is 70, 72, 74).

-

Data Acquisition: Monitor specific ion currents as a function of temperature.

-

-

Data Analysis:

-

Correlate the evolution of specific gases with the mass loss steps observed in the TGA curve.

-

Confirm the identity of the evolved gases by their characteristic fragmentation patterns.

-

Causality Behind Choices:

-

A heated transfer line is essential to prevent condensation of the evolved gases before they reach the mass spectrometer.

-

Monitoring specific ion currents provides high sensitivity for detecting the evolution of particular gases.

Quantitative Data and Interpretation

The data obtained from these analytical techniques can be summarized to provide a comprehensive picture of the decomposition process.

Table 1: Summary of Expected Thermal Events for K₂PtCl₆ Decomposition

| Temperature Range (°C) | Technique | Observation | Interpretation |

| ~250 - 400 | TGA/DTG | Initial mass loss | Onset of decomposition, release of Cl₂ |

| ~250 - 400 | DSC | Endothermic/Exothermic Peak(s) | Enthalpy change of decomposition reaction(s) |

| ~300 - 500 | TGA/DTG | Major mass loss | Formation of final products, further release of Cl₂ |

| > 400 | XRD | Disappearance of K₂PtCl₆ peaks, appearance of Pt and KCl peaks | Formation of crystalline final products |

| ~250 - 500 | TGA-MS | Detection of m/z 70, 72, 74 | Evolution of chlorine gas |

Note: The exact temperatures can vary depending on factors such as heating rate and atmosphere.

Kinetic Analysis of the Decomposition

For a more in-depth understanding, the kinetics of the decomposition can be studied. This involves performing TGA experiments at multiple heating rates and applying model-free or model-fitting methods to the data to determine kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A).[6][15][16] This information is crucial for predicting the reaction rate under different temperature conditions and for process optimization.

Conclusion: A Self-Validating Approach

By integrating the results from TGA, DSC, XRD, and EGA-MS, a self-validating and comprehensive understanding of the thermal decomposition of potassium hexachloroplatinate can be achieved. The mass loss from TGA should correspond to the evolution of gases detected by MS and the formation of new solid phases identified by XRD. The thermal events observed in DSC should align with the temperature ranges of mass loss and gas evolution. This integrated approach ensures the trustworthiness and scientific integrity of the findings, providing a solid foundation for the development of processes that rely on the controlled thermal decomposition of K₂PtCl₆.

References

- 1. Potassium hexachloroplatinate - Wikipedia [en.wikipedia.org]

- 2. Potassium chloroplatinate | 16921-30-5 [chemicalbook.com]

- 3. A Comprehensive Review on the Synthesis, Characterization, and Biomedical Application of Platinum Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apjee-my.weebly.com [apjee-my.weebly.com]

- 5. Thermogravimetric Analysis Under Extreme Conditions - TA Instruments [tainstruments.com]

- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 7. icheme.org [icheme.org]

- 8. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. On-Line Thermally Induced Evolved Gas Analysis: An Update—Part 1: EGA-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. escholarship.org [escholarship.org]

- 15. researchgate.net [researchgate.net]

- 16. jcsp.org.pk [jcsp.org.pk]

Discovery and history of Potassium hexachloroplatinate

An In-depth Technical Guide to the Discovery and History of Potassium Hexachloroplatinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of potassium hexachloroplatinate (K₂PtCl₆), a compound of immense historical and contemporary significance in the field of chemistry. From its pivotal role in the early understanding of platinum's chemical nature and its use in classical analytical methods to its modern applications as a versatile precursor for advanced materials and catalysts, this document traces the journey of this vibrant yellow salt. This guide delves into its discovery, detailed physicochemical properties, synthesis methodologies, chemical reactivity, and its wide-ranging applications in catalysis, materials science, and its indirect but crucial role in the development of platinum-based therapeutics.

Introduction: The Dawn of Platinum Chemistry

The story of potassium hexachloroplatinate is intrinsically linked to the history of platinum itself. Initially encountered by pre-Columbian South American cultures, platinum made its way to Europe in the 18th century, where it intrigued and baffled chemists with its high melting point and resistance to chemical attack.[1] This "unworkable" white gold spurred significant advancements in chemical analysis and high-temperature chemistry. It was within this exciting era of discovery that the salts of platinum, including potassium hexachloroplatinate, were first isolated and characterized, laying the groundwork for the development of coordination chemistry. Potassium hexachloroplatinate, with its distinct properties and reactivity, became a cornerstone in the analytical and preparative chemistry of both platinum and potassium.

The Unveiling of a Key Compound: Discovery and Historical Significance

While a single "discoverer" of potassium hexachloroplatinate is not prominently documented, its isolation and characterization were the result of the cumulative efforts of several pioneering chemists in the late 18th and early 19th centuries. French chemist Louis Nicolas Vauquelin, known for his discovery of chromium and beryllium, made significant contributions to the understanding of platinum group metals.[2][3][4][5][6] Around the same period, the meticulous analytical work of Jöns Jacob Berzelius was instrumental in determining the elemental composition of many compounds, including those of platinum.[7][8]

The formation of the sparingly soluble, bright yellow precipitate of potassium hexachloroplatinate upon addition of potassium salts to a solution of hexachloroplatinic acid was a crucial observation. This reaction's reliability and the salt's well-defined stoichiometry led to its adoption as a standard method for the gravimetric analysis of potassium for many years.[9][10] This analytical application was one of the first widespread uses of a platinum coordination compound. Furthermore, this precipitation reaction was fundamental to the refining of platinum, allowing for its separation from other metals.[11]

Intrinsic Nature: Physicochemical Properties

Potassium hexachloroplatinate is an inorganic salt with the chemical formula K₂PtCl₆.[9] It presents as a yellow to yellow-orange crystalline solid.[12][13]

Physical and Chemical Properties

| Property | Value |

| Chemical Formula | K₂PtCl₆ |

| Molar Mass | 485.99 g/mol [14] |

| Appearance | Yellow to yellow-orange crystalline solid[12][13] |

| Density | 3.499 g/cm³[12][13] |

| Melting Point | 250 °C (decomposes)[12][13][15] |

| Solubility in Water | 0.89 g/100 mL at 25 °C[16] |

Crystal Structure

Potassium hexachloroplatinate adopts an anti-fluorite crystal structure. In this arrangement, the [PtCl₆]²⁻ anions form a face-centered cubic (FCC) lattice, while the K⁺ cations occupy all the tetrahedral voids.[17]

Caption: Simplified representation of the anti-fluorite crystal structure of K₂PtCl₆.

Synthesis of Potassium Hexachloroplatinate

Historical Method: Precipitation

The traditional and most straightforward synthesis of potassium hexachloroplatinate involves the precipitation from a solution of hexachloroplatinic acid (H₂PtCl₆) by the addition of a potassium salt, typically potassium chloride (KCl).[18]

Experimental Protocol:

-

Dissolve a known quantity of hexachloroplatinic acid (H₂PtCl₆·6H₂O) in distilled water to create a concentrated solution.

-

In a separate beaker, prepare a saturated solution of potassium chloride in distilled water.

-

Slowly add the potassium chloride solution to the hexachloroplatinic acid solution while stirring continuously.

-

A bright yellow precipitate of potassium hexachloroplatinate will form immediately due to its low solubility.

-

Allow the mixture to stand for a period to ensure complete precipitation.

-

Collect the precipitate by suction filtration.

-

Wash the collected solid with small portions of cold distilled water and then with ethanol to remove any soluble impurities.

-

Dry the purified potassium hexachloroplatinate in a desiccator or at a low temperature in an oven.

Modern Synthetic Protocol

A patented method for producing high-purity potassium hexachloroplatinate involves the reaction of metallic platinum with a mixture of hydrochloric and nitric acid (aqua regia).[19]

Experimental Protocol:

-

Metallic platinum is dissolved in aqua regia (a 3:1 mixture of concentrated hydrochloric acid and nitric acid) with gentle heating.

-

After complete dissolution of the platinum, excess hydrochloric acid is added, and the solution is heated to remove nitrogen oxides.

-

The resulting solution of hexachloroplatinic acid is then reacted with a purified solution of potassium chloride.

-

The precipitated potassium hexachloroplatinate is then collected, washed, and dried to yield a high-purity product.[19]

Caption: General workflow for the synthesis of potassium hexachloroplatinate.

Chemical Reactivity and Key Transformations

Potassium hexachloroplatinate is a versatile starting material for the synthesis of other platinum compounds.

Reduction to Potassium Tetrachloroplatinate(II)

A key reaction of potassium hexachloroplatinate is its reduction to potassium tetrachloroplatinate(II) (K₂PtCl₄), a crucial precursor for many platinum(II) complexes, including the anticancer drug cisplatin.[20]

Experimental Protocol using Hydrazine Dihydrochloride:

-

A suspension of potassium hexachloroplatinate(IV) in water is prepared in a beaker.

-

Small portions of hydrazine dihydrochloride (N₂H₄·2HCl) are added to the suspension.[20]

-

The mixture is stirred and heated to approximately 65 °C for about 2 hours, during which the yellow solid will dissolve to form a deep red solution of potassium tetrachloroplatinate(II).[18]

-

The temperature is then raised to around 90 °C to ensure the completion of the reaction.[18]

-

Any unreacted potassium hexachloroplatinate(IV) is removed by filtration.[20] The resulting filtrate contains the desired potassium tetrachloroplatinate(II).

Ligand Substitution Reactions

The chloride ligands in potassium hexachloroplatinate can be substituted by other ligands, although these reactions are often slower than with the platinum(II) analogue. A notable example is the reaction with aqueous ammonia to form chloropentammineplatinum(IV) chloride.[9]

Reaction Equation: K₂PtCl₆ + 5NH₃ → [PtCl(NH₃)₅]Cl₃ + 2KCl[9]

Caption: Key reaction pathways of potassium hexachloroplatinate.

Modern Applications: A Versatile Precursor

The utility of potassium hexachloroplatinate extends far beyond its historical applications. It remains a vital compound in modern chemistry and materials science.

Catalysis

Potassium hexachloroplatinate serves as a precursor for various platinum-based catalysts that are employed in a range of organic reactions, including hydrogenations, oxidations, and cross-coupling reactions.[1][21][22] The platinum(IV) center can be reduced in situ to generate catalytically active platinum(0) or platinum(II) species. It is also used in the synthesis of catalysts for the hydrogen evolution reaction (HER) in water splitting.[23]

Materials Science

-

Electroplating: It is used in electroplating baths to create durable and corrosion-resistant platinum coatings on various substrates.[1][21][22]

-

Nanoparticle Synthesis: Potassium hexachloroplatinate is a common precursor for the synthesis of platinum nanoparticles.[1][22] These nanoparticles have significant applications in catalysis, fuel cells, and sensors due to their high surface-area-to-volume ratio and unique electronic properties.[1]

Drug Development

While potassium tetrachloroplatinate(II) is the more direct precursor to cisplatin, the synthesis of this platinum(II) salt starts with the reduction of potassium hexachloroplatinate(IV).[18][20] Therefore, K₂PtCl₆ plays a fundamental, albeit indirect, role in the production of platinum-based anticancer drugs. The development of these drugs, which are effective against various cancers, was a landmark achievement in medicinal inorganic chemistry.[24]

Safety and Handling

Potassium hexachloroplatinate is a toxic and corrosive substance.[14] Dust containing this compound can be highly allergenic and may cause sensitization by inhalation and skin contact, leading to symptoms ranging from skin irritation to severe asthma.[9][15]

Recommended Precautions:

-

Handle in a well-ventilated area or with local exhaust ventilation.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid generating dust.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.[15]

Conclusion

From its early, crucial role in the analytical and refining chemistry of platinum and potassium to its present-day status as a versatile precursor for advanced catalysts and nanomaterials, potassium hexachloroplatinate has remained a compound of significant scientific and industrial importance. Its history is a testament to the foundational discoveries that paved the way for modern coordination chemistry and its applications continue to drive innovation in catalysis, materials science, and medicine. The study of this seemingly simple salt offers a window into the rich history of chemistry and its ongoing evolution.

References

- 1. nbinno.com [nbinno.com]

- 2. oxfordreference.com [oxfordreference.com]

- 3. 250th Birthday: Nicolas-Louis Vauquelin - ChemistryViews [chemistryviews.org]

- 4. Nicolas-Louis Vauquelin | Discoverer, Elements, Chemistry | Britannica [britannica.com]

- 5. Louis Nicolas Vauquelin - Wikipedia [en.wikipedia.org]

- 6. redalyc.org [redalyc.org]

- 7. chemistry.unt.edu [chemistry.unt.edu]

- 8. kemisamfundet.se [kemisamfundet.se]

- 9. Potassium hexachloroplatinate - Wikipedia [en.wikipedia.org]

- 10. Potassium - Wikipedia [en.wikipedia.org]

- 11. Potassium hexachloroplatinate | chemical compound | Britannica [britannica.com]

- 12. nbinno.com [nbinno.com]

- 13. POTASSIUM HEXACHLOROPLATINATE(IV) CAS 1307-80-8 - Chemical Supplier Unilong [unilongindustry.com]

- 14. Potassium hexachloroplatinate(IV) | Cl6Pt.2K | CID 61856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. chembk.com [chembk.com]

- 16. Potassium hexachloroplatinate [a.osmarks.net]

- 17. m.youtube.com [m.youtube.com]

- 18. ijpcbs.com [ijpcbs.com]

- 19. chembk.com [chembk.com]

- 20. Synthesis [ch.ic.ac.uk]

- 21. Potassium hexachloroplatinate(IV) = 99.9 trace metals 16921-30-5 [sigmaaldrich.com]

- 22. nbinno.com [nbinno.com]

- 23. alkalisci.com [alkalisci.com]

- 24. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Potassium Hexachloroplatinate (K₂[PtCl₆]): A Comprehensive Technical Guide for its Application as a Platinum Precursor in Research and Drug Development

Executive Summary

Potassium hexachloroplatinate (K₂[PtCl₆]) is a cornerstone inorganic compound that serves as a critical starting material in platinum chemistry. Its stability, well-defined stoichiometry, and reactivity make it an indispensable precursor for a vast array of applications, most notably in the synthesis of platinum-based anticancer therapeutics and the preparation of advanced catalytic materials. This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals, detailing the physicochemical properties, quality control standards, and synthetic utility of K₂[PtCl₆]. We will explore its pivotal role in the landmark synthesis of cisplatin, providing a detailed mechanistic explanation and a step-by-step experimental protocol. Furthermore, this document covers its broader applications in catalysis, materials science, and outlines the essential safety and handling protocols required for its use in a laboratory and industrial setting.

Introduction to Potassium Hexachloroplatinate (K₂[PtCl₆])

Potassium hexachloroplatinate is a bright yellow, crystalline solid that is relatively stable under ambient conditions.[1] It features a platinum atom in the +4 oxidation state octahedrally coordinated to six chloride ligands, forming the hexachloroplatinate(IV) dianion, [PtCl₆]²⁻.[2] Historically, its low solubility in water was exploited for the gravimetric determination of potassium ions.[2][3] However, its primary significance in modern science lies in its role as a versatile and reliable platinum precursor.

Core Strengths as a Platinum Precursor

The utility of K₂[PtCl₆] stems from several key characteristics:

-

High Purity: It can be synthesized and purified to very high standards (e.g., ≥99.99% trace metals basis), which is critical for pharmaceutical applications where impurity profiles are strictly controlled.

-

Stability: As an air-stable solid, it is easier to handle, weigh, and store compared to more sensitive or hygroscopic platinum sources like hexachloroplatinic acid.[1]

-

Defined Stoichiometry: Its stable, solid form ensures precise molar quantities can be used in reactions, leading to better reproducibility and yield control.

-

Versatile Reactivity: The Pt(IV) center can be readily reduced to the Pt(II) state, which is the foundational step for creating therapeutically active square planar platinum complexes like cisplatin and carboplatin.[4][5]

Physicochemical Properties

A summary of the key physical and chemical properties of potassium hexachloroplatinate is presented below.

| Property | Value | Reference(s) |

| Chemical Formula | K₂[PtCl₆] | [2] |

| Molar Mass | 485.99 g/mol | [6] |

| Appearance | Orange to yellow solid/powder | [2][7] |

| Density | 3.344 g/cm³ | [2] |

| Melting Point | 250 °C (decomposes) | [2][8] |

| Solubility in Water | 0.89 g/100 mL at 25 °C | [2] |

| CAS Number | 16921-30-5 | [1] |

Synthesis and Quality Control of Precursor Material

The quality of the starting K₂[PtCl₆] directly impacts the purity, yield, and safety profile of the final active pharmaceutical ingredient (API). Therefore, stringent quality control is a non-negotiable aspect of its use in drug development.

Synthesis Routes for K₂[PtCl₆]

A common and reliable method for preparing potassium hexachloroplatinate involves the reaction of hexachloroplatinic acid (H₂[PtCl₆]) with a potassium salt, typically potassium chloride (KCl). The hexachloroplatinic acid itself is generated by dissolving elemental platinum in aqua regia (a mixture of nitric and hydrochloric acids).[3][8]

The reaction proceeds as follows: H₂[PtCl₆] + 2 KCl → K₂[PtCl₆]↓ + 2 HCl

Due to the low solubility of potassium hexachloroplatinate, it precipitates from the solution and can be isolated via filtration.

Quality Control & Purity Analysis

For pharmaceutical synthesis, the precursor must be free from contaminants that could be incorporated into the final drug product or interfere with the synthesis.[9]

Key Quality Control Considerations:

-

Purity Assay: High-purity grades (e.g., ≥99.5%) are essential.[10] Trace metal analysis is often performed to ensure contaminants are below specified limits (e.g., ≤100.0 ppm).

-

Impurity Profiling: Impurities can arise from the platinum source, reagents used in synthesis, or side reactions.[9] Techniques like High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) can be employed to detect and quantify trace platinum-containing impurities in related drugs like carboplatin.[11]

-

Physical Characterization: Verification of identity and crystalline structure is typically performed using techniques such as X-ray diffraction (XRD) and infrared (IR) spectroscopy.

Caption: Quality control workflow for pharmaceutical-grade K₂[PtCl₆].

The Pivotal Role in Anticancer Drug Synthesis: The Cisplatin Paradigm

The discovery of cisplatin (cis-diamminedichloroplatinum(II)) as a potent anticancer agent was a watershed moment in chemotherapy.[12][13] Potassium hexachloroplatinate is not the direct precursor to cisplatin, but it is the key starting material for producing the necessary Pt(II) intermediate, potassium tetrachloroplatinate (K₂[PtCl₄]).[4][14]

Mechanistic Pathway: From K₂[PtCl₆] to Cisplatin

The synthesis is a multi-step process where precise control over reaction conditions is essential to maximize the yield of the desired cis-isomer and minimize the formation of the therapeutically inactive trans-isomer and other byproducts like Magnus's green salt.[12][14]

-

Reduction of Pt(IV) to Pt(II): The process begins with the reduction of K₂[PtCl₆] (Pt⁴⁺) to K₂[PtCl₄] (Pt²⁺). A common reducing agent for this step is hydrazine dihydrochloride (N₂H₄·2HCl).[4] It is crucial to use a stoichiometric amount of the reducing agent to prevent further reduction to metallic platinum.[4]

-

Formation of Cisplatin: The resulting aqueous solution of K₂[PtCl₄] is then reacted with ammonia (NH₃). The substitution of chloride ligands with ammonia ligands is governed by the trans effect , which dictates that certain ligands increase the rate of substitution of the ligand positioned trans to them. In the square planar [PtCl₄]²⁻ complex, the chloride ligand has a moderate trans-directing effect. The first NH₃ substitutes a Cl⁻. The newly added NH₃ has a weaker trans-directing effect than the remaining Cl⁻ ligands. Therefore, the chloride trans to another chloride (i.e., in the cis position to the first NH₃) is preferentially substituted, leading to the formation of the cis isomer.

Caption: High-level overview of the synthesis of cisplatin from K₂[PtCl₆].

Detailed Experimental Protocol: Synthesis of Cisplatin from K₂[PtCl₆]

This protocol is a modification based on established laboratory preparations.[4] Extreme caution must be exercised as platinum compounds are toxic and allergenic.[2][15]

Part A: Preparation of Potassium Tetrachloroplatinate(II) (K₂[PtCl₄])

-

Suspension: Suspend 9.72 g (0.02 mol) of K₂[PtCl₆] in 100 cm³ of water in a 250 cm³ beaker.

-

Reduction: While stirring mechanically, add 1.0 g (0.01 mol) of hydrazine dihydrochloride in small portions. Causality: Using excess K₂[PtCl₆] ensures all hydrazine is consumed, preventing the formation of undesired hydrazine complexes and over-reduction to metallic platinum.[4]

-

Heating: Raise the temperature of the mixture to 50-65°C and maintain for approximately 2 hours. The yellow suspension will gradually turn into a deep red solution.[4]

-

Completion & Filtration: Increase the temperature to 80-90°C to ensure the reaction is complete. Cool the mixture in an ice bath and filter to remove any unreacted K₂[PtCl₆].[4]

-

Washing: Wash the filtered solid with several 10 cm³ portions of ice-cold water until the washings are colorless. Combine the deep red filtrate and the washings. This solution contains pure K₂[PtCl₄] and is used directly in the next step.[4]

Part B: Preparation of Cisplatin (cis-[Pt(NH₃)₂Cl₂])

-

Buffering: To the K₂[PtCl₄] solution from Part A, dissolve 3 g of ammonium chloride (NH₄Cl). Causality: The NH₄Cl acts as a buffer, preventing the solution from becoming too basic upon ammonia addition, which could lead to the formation of platinum-hydroxo complexes.[4]

-

Neutralization: Cautiously add approximately 10 cm³ of 3 M aqueous ammonia until the solution is neutral to litmus paper.

-

Ammoniation: Add an additional 6.75 cm³ of 3 M aqueous ammonia (0.02 mol). Causality: A large excess of ammonia must be avoided as it can lead to the formation of tetraammineplatinum(II) chloride, [Pt(NH₃)₄]Cl₂, which reduces the yield of cisplatin.[4]

-

Digestion: Heat the solution in a 65-70°C water bath for 30 minutes without stirring. A yellow precipitate of cisplatin will form.

-

Crystallization: Cool the mixture in an ice bath for 1-2 hours to ensure complete crystallization.

-

Isolation & Washing: Separate the yellow crystals by suction filtration. Wash the product with several 10 cm³ portions of ice water, followed by small portions of cold ethanol and finally ether to aid in drying.[12]

-

Drying: Air-dry the final product. The expected yield is approximately 1.80 g (60% based on the initial K₂[PtCl₆]).[4]

Applications Beyond Pharmaceuticals: A Catalyst Precursor

The utility of potassium hexachloroplatinate extends well beyond drug synthesis into the realm of catalysis and materials science.[7][16]

-

Heterogeneous Catalysis: It is a key precursor for preparing supported platinum catalysts, such as those used in catalytic converters for automobiles and in various industrial hydrogenation and oxidation reactions.[1][7] The K₂[PtCl₆] is typically impregnated onto a high-surface-area support (e.g., alumina, silica, or carbon) and then reduced to form highly dispersed platinum metal nanoparticles.

-

Nanoparticle Synthesis: It is widely used in the chemical synthesis of platinum nanoparticles with controlled shapes and sizes.[7][16] These nanoparticles have applications in fuel cells, advanced sensors, and medical diagnostics.[10]

-

Electrochemistry and Electroplating: The compound is used in the formulation of electroplating baths to create durable, corrosion-resistant platinum coatings on various substrates.[7][16]

Safety, Handling, and Storage

Potassium hexachloroplatinate is a hazardous substance and must be handled with appropriate precautions.[15][17]

| Hazard Category | GHS Classification & Statement | Reference(s) |

| Acute Toxicity | H301: Toxic if swallowed | [2][15] |

| Skin Sensitization | H317: May cause an allergic skin reaction | [2][15] |

| Eye Damage | H318: Causes serious eye damage | [2][18] |

| Respiratory Sensitization | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | [2][19] |

-

Personal Protective Equipment (PPE): Always use a chemical fume hood.[20] Wear a lab coat, nitrile gloves, and chemical safety goggles.[17][21] For handling larger quantities of powder, a respirator may be necessary to prevent inhalation.[18]

-

Handling: Avoid creating dust.[17] Wash hands and exposed skin thoroughly after handling.[18] Do not eat, drink, or smoke in the work area.[20]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[17][18] Keep away from incompatible materials such as strong oxidizing agents and acids.[8][22]

-

Disposal: Dispose of waste as hazardous chemical waste in accordance with local, state, and federal regulations.[20]

Conclusion and Future Outlook

Potassium hexachloroplatinate (K₂[PtCl₆]) remains a compound of immense strategic importance in chemistry. Its role as a high-purity, stable, and reactive precursor is fundamental to the production of life-saving platinum-based chemotherapy drugs. The principles of its reactivity, particularly the controlled reduction and stereoselective substitution, serve as a classic example of inorganic synthesis design. Beyond medicine, its utility as a source for platinum catalysts and advanced nanomaterials continues to drive innovation in sustainable energy, environmental remediation, and sensor technology. Future research will likely focus on developing more efficient and sustainable synthetic routes utilizing K₂[PtCl₆] and expanding its application in creating novel platinum-based materials with tailored functionalities.

References

- 1. Potassium hexachloroplatinate | Johnson Matthey [matthey.com]

- 2. Potassium hexachloroplatinate - Wikipedia [en.wikipedia.org]

- 3. Platinum - Wikipedia [en.wikipedia.org]

- 4. Synthesis [ch.ic.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. 六氯铂酸钾 reagent grade, 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. nbinno.com [nbinno.com]

- 8. chembk.com [chembk.com]

- 9. documents.lgcstandards.com [documents.lgcstandards.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Measurement of trace potassium hexachloroplatinate concentrations in carboplatin by HPLC-ICP-MS with valve switching - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 13. Platinum-based drugs for cancer therapy and anti-tumor strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Potassium hexachloroplatinate(IV) | Cl6Pt.2K | CID 61856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

- 17. carlroth.com [carlroth.com]

- 18. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 19. Potassium hexachloroplatinate(IV), Pt 39.6% 0.25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 20. fishersci.com [fishersci.com]

- 21. colonialmetals.com [colonialmetals.com]

- 22. fishersci.com [fishersci.com]

Introduction: Understanding the Dual Nature of Potassium Hexachloroplatinate

An In-Depth Technical Guide to the Safe Handling of Potassium Hexachloroplatinate Powder

Potassium hexachloroplatinate (K₂PtCl₆) is an indispensable precursor and reagent in chemical synthesis and the development of platinum-based anti-cancer therapeutics. Its utility, however, is matched by its significant health hazards. As a fine, yellow-orange crystalline powder, its physical form presents a substantial risk of aerosolization, leading to inadvertent inhalation and exposure. The primary health concern associated with K₂PtCl₆ and other soluble platinum salts is "platinosis," a severe allergic hypersensitivity affecting the respiratory system and skin.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to handle this compound safely, grounded in an understanding of its inherent risks and the rationale behind each safety protocol.

Hazard Identification and Risk Profile

A thorough understanding of the specific hazards is the foundation of any safety protocol. Potassium hexachloroplatinate is classified with multiple GHS hazard statements, each demanding specific control measures.

1.1 Toxicological Hazards The most insidious threat from K₂PtCl₆ is its capacity to act as a potent sensitizer.

-

Respiratory and Skin Sensitization (H334, H317): The primary risk is the development of an allergic-type asthma, which can be triggered by even minute exposures in sensitized individuals.[3][4] Initial exposure may not cause a reaction, but subsequent contact can lead to severe asthmatic attacks, shortness of breath, wheezing, and coughing.[3][5] Skin sensitization manifests as allergic contact dermatitis, characterized by rashes and itching.[4][5]

-

Acute Toxicity & Severe Eye Damage (H301, H318): The compound is classified as toxic if swallowed, necessitating immediate medical intervention upon ingestion.[4][6] Direct contact with the powder can cause serious, potentially irreversible eye damage, leading to blindness.[4][7]

-

Specific Target Organ Toxicity (H372): Prolonged or repeated exposure can cause damage to organs.[6][8]

1.2 Physical and Environmental Hazards

-

Corrosive to Metals (H290): While less of a direct health threat, this property dictates storage requirements to maintain container integrity.[6][8]

-

Aquatic Toxicity (H410): K₂PtCl₆ is very toxic to aquatic life with long-lasting effects, mandating stringent controls on its release to the environment and proper disposal of contaminated materials.[8][9]

| Hazard Classification | GHS Hazard Statement | Key Implications |

| Acute Toxicity (Oral) | H301: Toxic if swallowed | Immediate medical attention required if ingested.[4][6] |

| Serious Eye Damage | H318: Causes serious eye damage | Mandatory use of sealed eye protection.[4][6] |

| Respiratory Sensitization | H334: May cause allergy or asthma symptoms | Strict inhalation controls (fume hood, respirator) are critical.[3][4] |

| Skin Sensitization | H317: May cause an allergic skin reaction | Avoid all skin contact; use of appropriate gloves and clothing.[3][4] |

| Specific Target Organ Toxicity | H372: Causes damage to organs through repeated exposure | Minimize exposure duration and frequency; health monitoring may be required.[6][8] |

| Corrosive to Metals | H290: May be corrosive to metals | Store in appropriate corrosion-resistant containers.[6][8] |

| Aquatic Hazard (Chronic) | H410: Very toxic to aquatic life with long lasting effects | Prevent release to drains or environment; specialized waste disposal.[8][9] |

The Hierarchy of Controls: A Systematic Approach to Safety

Effective management of K₂PtCl₆ hazards relies on the "Hierarchy of Controls," a systematic approach that prioritizes the most effective and reliable safety measures.

Caption: The Hierarchy of Controls, prioritizing engineering solutions over reliance on PPE.

2.1 Engineering Controls: The Primary Barrier These controls are designed to isolate the researcher from the hazard.

-

Chemical Fume Hood: All handling of K₂PtCl₆ powder, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[8][10] This is non-negotiable. The fume hood contains aerosolized powder and protects the user's breathing zone.

-

Ventilation: The laboratory must have adequate general ventilation to dilute fugitive emissions.[3] A dedicated, closed ventilation system with corrosion-resistant materials is desirable for high-quantity work.[3]

-

Designated Work Area: Establish a designated area within the lab specifically for working with platinum compounds to prevent cross-contamination.

2.2 Administrative Controls: Standard Operating Procedures (SOPs) These are the work practices and procedures that reduce the risk of exposure.

-

Restricted Access: Only trained and authorized personnel should be permitted to handle K₂PtCl₆.

-

Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[3][10] Wash hands, face, and any exposed skin thoroughly after handling the material, even if gloves were worn.[10][11]

-

Minimization: Use the smallest quantity of powder necessary for the experiment to minimize the potential for spills and exposure.

2.3 Personal Protective Equipment (PPE): The Final Safeguard PPE is essential but should never be the sole means of protection. It serves as the last line of defense.

-

Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes.[7] A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation.[3] Standard safety glasses are insufficient.

-

Respiratory Protection: In situations where a fume hood is not feasible or as a supplementary measure during spill cleanup, a respirator is required. A half-mask or full-facepiece respirator with N100, R100, or P100 particulate filters is necessary to protect against the fine powder.[12] A respiratory protection program that meets OSHA 29 CFR 1910.134 standards must be in place.[13]

-

Skin Protection:

-

Gloves: Wear compatible, chemical-resistant gloves. Nitrile gloves are suitable for preventing minor contact. Double-gloving is recommended. Always inspect gloves before use and remove them with care to avoid skin contamination.[14]

-